molecular formula C17H16O2 B6346575 (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1696383-53-5

(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6346575
CAS No.: 1696383-53-5
M. Wt: 252.31 g/mol
InChI Key: QZZCRXRXEHQASI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy and methyl substituents on the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or phase transfer catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding saturated ketone.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in inhibiting the activity of certain enzymes involved in inflammatory pathways.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, it can modulate the expression of genes involved in oxidative stress responses, thereby exerting its antioxidant effects.

Comparison with Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one exhibits unique reactivity due to the specific positioning of the methoxy and methyl groups on the phenyl rings. This positioning can influence the compound’s electronic properties and steric effects, leading to differences in its chemical behavior and biological activity.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZCRXRXEHQASI-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.